Benzyl piperidine-3-carboxylate
Overview
Description
Benzyl piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Mechanism of Action
Target of Action
Benzyl Piperidine-3-Carboxylate is a derivative of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal. This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .
Result of Action
It is known that piperine has numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by light, temperature, and atmospheric conditions .
Biochemical Analysis
Biochemical Properties
Benzyl piperidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase receptors. The compound interacts with the enzyme acetylcholinesterase, which includes two active anionic binding sites: catalytic and peripheral . The benzyl piperidine group of this compound provides strong binding to the catalytic site, interacting with amino acid residues such as tryptophan-84, tryptophan-279, phenylalanine-330, and phenylalanine-331 . These interactions inhibit the enzyme’s activity, making this compound a potential candidate for therapeutic applications in neurodegenerative diseases.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cholinergic signaling by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This elevation in acetylcholine can enhance neurotransmission and improve cognitive function. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the catalytic site of acetylcholinesterase, forming stable interactions with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and resulting in increased neurotransmitter levels. Furthermore, this compound may interact with other enzymes and proteins, leading to alterations in cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under controlled conditions, but it may degrade over extended periods or under specific environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of acetylcholinesterase and continuous modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with relevant biomolecules and modulate their activity . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine-3-carboxylate reacts with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Benzyl piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylate: Lacks the benzyl group, resulting in different biological activities.
Benzyl piperidine-4-carboxylate: Similar structure but with the carboxylate group at a different position, leading to variations in reactivity and applications.
Uniqueness
Benzyl piperidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group enhances its ability to interact with certain molecular targets, making it valuable in drug development and other applications .
Properties
IUPAC Name |
benzyl piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFIILJDODEYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540226 | |
Record name | Benzyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97231-90-8 | |
Record name | Benzyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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